5-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, furan ring, and phenyl groups with ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions. For instance, the furan ring can be synthesized through the reaction of 2-furylcarbinol with 4-ethoxyphenol in the presence of a suitable catalyst. The triazole ring can be formed by the cyclization of hydrazine derivatives with ethoxyphenyl-substituted acetic acid. The final step involves the thiolation of the triazole ring to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the furan or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or furan rings.
Scientific Research Applications
5-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-ethoxyphenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide
- 5-(3-ethoxyphenyl)-4-(((5-methyl-2-furyl)methylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-27-17-7-5-16(6-8-17)26-22(24-25-23(26)31)21-14-13-20(30-21)15-29-19-11-9-18(10-12-19)28-4-2/h5-14H,3-4,15H2,1-2H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTZNNKOXRHUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(O3)COC4=CC=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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